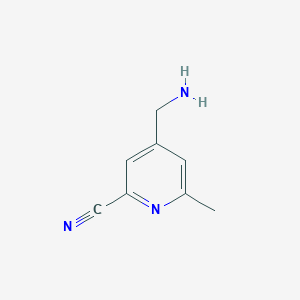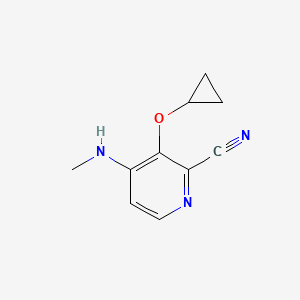
3-Cyclopropoxy-4-(methylamino)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-(methylamino)picolinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is part of the picolinonitrile family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-4-(methylamino)picolinonitrile can be achieved through several methods. One notable approach involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild reaction conditions . This method is catalyzed by gold(I) and allows for the formation of the desired picolinonitrile in a stepwise and one-pot fashion . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Cyclopropoxy-4-(methylamino)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gold(I) catalysts, isoxazolyl magnesium species, and electrophilic trapping agents . The major products formed from these reactions include a variety of functional groups such as amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules . . Additionally, its unique structure makes it a useful tool in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-(methylamino)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with various biological molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Cyclopropoxy-4-(methylamino)picolinonitrile can be compared with other similar compounds, such as 3-Hydroxy-4-substituted picolinonitriles . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications. The unique cyclopropoxy and methylamino groups in this compound confer distinct reactivity and functionality, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-(methylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-12-8-4-5-13-9(6-11)10(8)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
Clave InChI |
NEUJDIGNTFBJQA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=NC=C1)C#N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


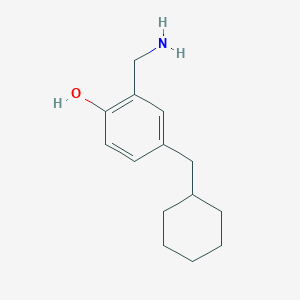
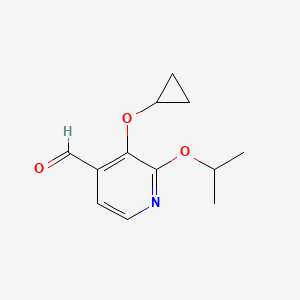
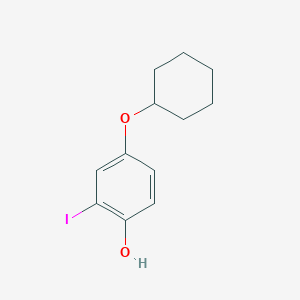
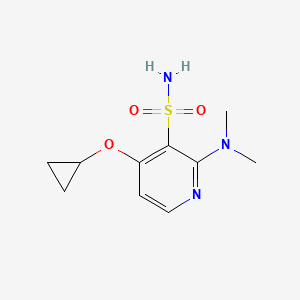
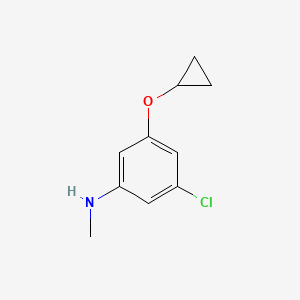
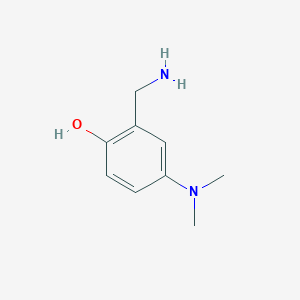

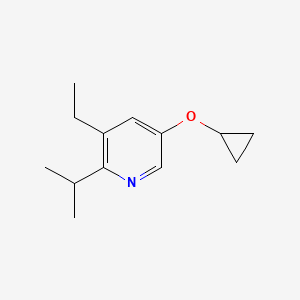

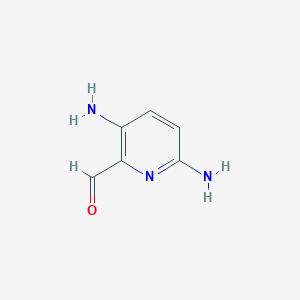
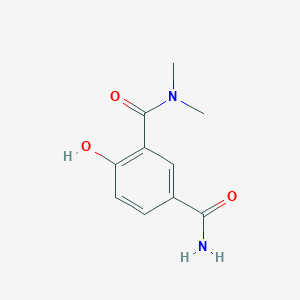
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)

